3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, general principles of organic synthesis and scale-up processes can be applied. These include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group and nitrile moiety play crucial roles in its biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure due to the presence of a methoxy group and an amine group.
3-Methoxyphenylboronic acid: Shares the methoxyphenyl moiety but differs in functional groups
Uniqueness
3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-7-3-5-12(15(14)18)10-17-13-6-2-4-11(8-13)9-16/h2-8,10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHQRUHEOWGUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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